Diazirino-PC

Vue d'ensemble

Description

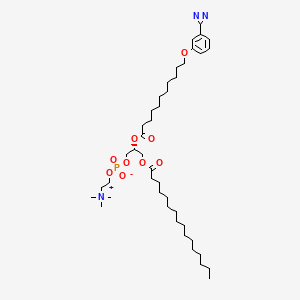

Diazirino-PC is a synthetic phospholipid derivative. It is characterized by the presence of a diazirine group, which is a photoreactive moiety, making it useful in various biochemical applications, particularly in the study of membrane proteins and lipid-protein interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Diazirino-PC typically involves multiple steps:

Synthesis of the diazirine-containing fatty acid: This involves the reaction of an appropriate precursor with diazirine reagents under controlled conditions to introduce the photoreactive diazirine group.

Esterification: The diazirine-containing fatty acid is then esterified with glycerol to form the corresponding lysophospholipid.

Acylation: The lysophospholipid is further acylated with palmitic acid to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process would be optimized for yield and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: Diazirino-PC undergoes several types of chemical reactions:

Photoreaction: The diazirine group can be activated by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds, making it useful for cross-linking studies.

Hydrolysis: The ester bonds in the phospholipid can be hydrolyzed under acidic or basic conditions, leading to the formation of free fatty acids and glycerophosphocholine.

Common Reagents and Conditions:

Photoreaction: UV light (typically around 350 nm) is used to activate the diazirine group.

Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions are used to hydrolyze the ester bonds.

Major Products Formed:

Photoreaction: Cross-linked products depending on the target molecules.

Hydrolysis: Free fatty acids and glycerophosphocholine.

Applications De Recherche Scientifique

Photoaffinity Labeling in Biological Research

Receptor Labeling Studies

Diazirine-containing compounds are extensively used for receptor labeling, allowing researchers to study ligand-receptor interactions. Upon exposure to ultraviolet light, diazirine generates reactive carbenes that covalently bond to residues in the binding sites of receptors. Notable studies include:

- Brassinosteroid Receptor Discovery : Kinoshita et al. utilized a diazirine-modified plant hormone analog to identify a new brassinosteroid receptor, aiding in the understanding of plant hormone signaling pathways .

- Cannabinoid Receptor Exploration : Balas et al. employed anandamide analogs with diazirine groups to uncover novel non-CB1/CB2 cannabinoid receptors, expanding the knowledge of cannabinoid biology .

- GABA Receptor Analysis : Research on propofol's binding cavity utilized diazirine analogs to elucidate interactions within the GABA receptor, contributing to anesthetic pharmacology .

Enzyme-Substrate Interactions

Diazirine derivatives also play a crucial role in identifying enzyme-substrate interactions. For instance:

- A diazirine analog of etoposide was synthesized to pinpoint its binding site on topoisomerase II, highlighting its potential for cancer treatment .

- Studies have shown that gamma-secretase inhibitors can target specific subunits implicated in Alzheimer's disease through diazirine-based probes .

Nucleic Acid Studies

Diazirines have been applied in nucleic acid research, particularly in photoaffinity labeling experiments:

- DNA Polymer Interaction : Incorporating diazirine moieties into nucleosides has enabled investigations into how DNA polymerases interact with the minor groove of DNA .

- DNA Repair Mechanisms : Research has utilized diazirines to study the binding modes of proteins involved in DNA repair processes, enhancing our understanding of genomic stability .

Drug Discovery and Development

The unique reactivity of diazirines makes them valuable tools in drug discovery:

- Compound Screening : Recent studies have demonstrated the ability of diazirine-based probes to screen thousands of compounds for potential interactions with previously uncharacterized proteins. This approach has revealed numerous new protein targets that could be exploited for therapeutic development .

- Functionalized Lipid Probes : Research on palmitic acid derivatives with diazirines has shown how structural variations affect metabolism and protein interactions, providing insights into lipid biology and potential therapeutic applications .

Table 1: Summary of Key Applications of Diazirino-PC

| Application Area | Example Study | Findings/Implications |

|---|---|---|

| Receptor Labeling | Brassinosteroid Receptor Discovery | Identification of new signaling pathways in plants |

| Enzyme-Substrate | Etoposide Binding Site Identification | Insights into cancer drug mechanisms |

| Nucleic Acid Studies | DNA Polymerase Interaction Studies | Understanding DNA repair mechanisms |

| Drug Discovery | Screening for Protein Interactions | Identification of new drug targets |

Mécanisme D'action

The primary mechanism of action of Diazirino-PC involves the activation of the diazirine group by UV light, leading to the formation of a reactive carbene intermediate. This intermediate can form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding partners.

Comparaison Avec Des Composés Similaires

1-Palmitoyl-2-(12-(3-diazirinophenoxy)dodecanoyl)-sn-glycero-3-phosphocholine: Similar structure but with a longer fatty acid chain.

1-Palmitoyl-2-(10-(3-diazirinophenoxy)decanoyl)-sn-glycero-3-phosphocholine: Similar structure but with a shorter fatty acid chain.

Uniqueness: Diazirino-PC is unique due to its specific chain length and the position of the diazirine group, which can influence its photoreactivity and the types of interactions it can study. The balance between hydrophobic and hydrophilic regions in this compound makes it particularly useful for studying membrane-associated processes.

Activité Biologique

Diazirino-PC is a compound that has gained attention in recent years due to its unique biological properties, particularly in the context of photoaffinity labeling (PAL) and its applications in drug discovery. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of Diazirine Compounds

Diazirine compounds, including this compound, are characterized by their diazirine moiety, which can generate reactive carbenes upon photolysis. This property allows them to covalently bind to nearby biomolecules when exposed to UV light, making them valuable tools for studying protein interactions and drug-target identification .

The primary mechanism through which this compound exerts its biological activity is via photoaffinity labeling . Upon UV irradiation, the diazirine ring opens to form a reactive carbene that can react with nucleophilic sites on proteins, leading to covalent modification and subsequent identification of protein targets. This process is particularly useful in complex biological systems where traditional methods may fail to provide clear insights into molecular interactions .

Applications in Drug Discovery

- Target Identification : Diazirine-based probes have been widely implemented to map the protein interactions of small molecules, including approved drugs and natural products. This capability enables researchers to identify potential drug targets and understand the mechanisms of action of various compounds .

- SARS-CoV-2 Inhibition : A notable study synthesized a trifluoromethyl diazirine inhibitor (MPD112) targeting the main protease (Mpro) of SARS-CoV-2. This compound demonstrated significant inhibitory activity (IC50 = 4.1 μM) and selectivity against Mpro compared to other proteases, highlighting the potential of diazirine derivatives in antiviral drug development .

- Protein Interaction Mapping : The use of diazirine-based probes has enhanced the mapping of small molecule binding sites in cells. For instance, a novel analysis pipeline called Dizco was developed to identify probe-labeled sites more effectively than standard proteomic analyses .

Case Studies

Case Study 1: MPD112 as a SARS-CoV-2 Mpro Inhibitor

- Objective : Evaluate the inhibitory effect of MPD112 on SARS-CoV-2 Mpro.

- Methodology : FRET-based assays were employed to assess activity.

- Findings : MPD112 exhibited potent inhibition with an IC50 value of 4.1 μM and showed good tolerability in human cell lines (CC50 > 400 μM) .

Case Study 2: Protein Target Identification Using Diazirine Probes

- Objective : Identify molecular targets using diazirine photo-affinity probes.

- Methodology : Probes were used in conjunction with click chemistry for visualization.

- Findings : The study successfully identified integral membrane proteins involved in translocation processes, demonstrating the utility of diazirine probes in complex biological systems .

Data Tables

| Compound | Target | IC50 (μM) | Selectivity | Reference |

|---|---|---|---|---|

| MPD112 | SARS-CoV-2 Mpro | 4.1 | High | |

| Diazirine Probe | Various Proteins | Varies | Contextual |

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound and related diazirine compounds:

- Enhanced Binding Efficiency : Diazirines demonstrate higher binding efficiency compared to other photo-reactive groups due to their small size and ability to mimic natural amino acids .

- Versatile Applications : Beyond drug discovery, diazirines are being explored for their potential in studying cellular processes, including lipid metabolism and protein localization .

- Safety Profile : Compounds like MPD112 have shown promising safety profiles in vitro, which is crucial for their future development as therapeutic agents .

Propriétés

IUPAC Name |

[(2R)-2-[11-[3-(3H-diazirin-3-yl)phenoxy]undecanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H74N3O9P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-40(46)51-35-39(36-53-55(48,49)52-33-31-45(2,3)4)54-41(47)30-24-21-18-15-16-19-22-25-32-50-38-28-26-27-37(34-38)42-43-44-42/h26-28,34,39,42H,5-25,29-33,35-36H2,1-4H3/t39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIZUNMGMGOFMQ-LDLOPFEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H74N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80215418 | |

| Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

796.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65114-56-9 | |

| Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065114569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80215418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.